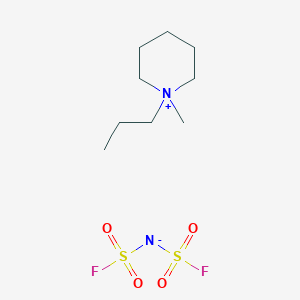

1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide

Description

The exact mass of the compound 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(fluorosulfonyl)azanide;1-methyl-1-propylpiperidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.F2NO4S2/c1-3-7-10(2)8-5-4-6-9-10;1-8(4,5)3-9(2,6)7/h3-9H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMNWBQPCOEGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1(CCCCC1)C.[N-](S(=O)(=O)F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20F2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911303-46-3 | |

| Record name | Piperidinium, 1-methyl-1-propyl-, salt with imidodisulfuryl fluoride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911303-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1-propylpiperidinium Bis(fluorosulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQA5347UY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Deep Dive: Electrochemical Window of 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide ([PP13][FSI])

Executive Summary: The "Magic Anion" in a Robust Host

In the pursuit of high-energy-density energy storage, 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide (commonly abbreviated as [PP13][FSI] or [Pip13][FSI] ) has emerged as a critical electrolyte component. Unlike its pyrrolidinium cousins (e.g., [Pyr13][TFSI]), [PP13][FSI] offers a unique trade-off: it combines the steric robustness of the piperidinium cation with the kinetic superiority of the FSI anion.

This guide dissects the electrochemical stability window (ESW) of [PP13][FSI]. While often cited simply as "wide," the ESW is a dynamic parameter defined by the interplay between the reduction of the fluorosulfonyl group (forming a beneficial SEI) and the oxidation limit of the cation-anion pair. For researchers, the value lies not just in the static window (~5.6 V), but in the LiF-rich interphase generated at the cathodic limit, enabling compatibility with silicon and lithium-metal anodes.

Molecular Architecture & Stability Mechanics

To understand the window, one must understand the molecule. The electrochemical limits are defined by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

-

The Cation ([PP13]+): The six-membered piperidinium ring is sterically bulkier than the five-membered pyrrolidinium. This saturated ring is highly resistant to reduction, pushing the cathodic limit to very negative potentials, typically only limited by the plating of the metal cation (e.g., Li⁺) or the reduction of the anion itself.

-

The Anion ([FSI]-): Often termed the "magic anion," FSI differs from TFSI by replacing the -CF₃ groups with fluorine atoms.

-

Conductivity: The smaller size and weaker ion-pairing of FSI lead to significantly lower viscosity and higher ionic conductivity.

-

Anodic Stability: The electron-withdrawing nature of the sulfonyl groups stabilizes the negative charge, providing a high anodic limit (>5.0 V vs. Li/Li⁺).

-

Cathodic Reactivity: Unlike the relatively inert TFSI, the S-F bond in FSI is labile under reductive conditions. This is a feature, not a bug ; it facilitates the formation of a Lithium Fluoride (LiF)-rich Solid Electrolyte Interphase (SEI), which is mechanically robust and ionically conductive.

-

Electrochemical Stability Window (ESW) Analysis

The operational ESW of [PP13][FSI] is not a single number but a range dependent on the working electrode and reference scale.

Quantitative Data Summary

| Parameter | Potential (vs. Li/Li⁺) | Potential (vs. Ag/Ag⁺)* | Limiting Mechanism |

| Cathodic Limit (Ec) | ~ 0.5 V (Li plating) | ~ -2.9 V | Li⁺ reduction / SEI formation |

| SEI Formation Onset | ~ 1.5 V – 2.0 V | ~ -1.3 V | FSI⁻ anion reduction (S-F cleavage) |

| Anodic Limit (Ea) | ~ 5.2 V – 5.6 V | ~ +2.3 V | Anion oxidation / Al corrosion |

| Total Window | ~ 5.0 V | ~ 5.2 V |

*Note: Ag/Ag⁺ (non-aqueous) potentials vary by solvent/salt. Values here assume a shift of approx.[1][2] +3.25 V vs. Li/Li⁺.

The Cathodic Limit: A Self-Passivating Mechanism

Unlike traditional organic carbonates, [PP13][FSI] does not rely solely on solvent decomposition. The FSI anion undergoes a specific reductive pathway.[3]

-

Mechanism: At potentials approaching 2.0 V vs. Li/Li⁺ (on graphite/Si), the S-F bond cleaves.

-

Product: This generates LiF (inorganic, stable) and various sulfonyl species (Li₂S, Li₂O).[3]

-

Impact: This "sacrificial" reduction forms a thin, dense SEI that suppresses further decomposition of the piperidinium cation, effectively extending the kinetic stability window down to the lithium plating potential (0 V).

The Anodic Limit: High-Voltage Capability

The anodic limit is governed by the oxidation of the FSI anion.

-

Mechanism: Electron removal from the anion's HOMO generates FSI radicals (•N(SO₂F)₂).[4]

-

Electrode Effect:

-

Platinum/Glassy Carbon: Stable up to ~5.5 V.

-

Aluminum (Current Collector): FSI can cause corrosion at high voltages (>4.2 V) due to the solubility of Al(FSI)₃. However, [PP13][FSI] is less corrosive than imidazolium analogs, and the formation of an AlF₃ passivation layer often stabilizes the interface up to 5.0 V.

-

Decomposition Pathways & SEI Formation

The following diagram illustrates the reductive decomposition logic that defines the functional cathodic limit of [PP13][FSI].

Figure 1: Reductive decomposition pathway of the FSI anion leading to SEI formation.[3][5] The preferential cleavage of the S-F bond is the critical step that generates the protective LiF layer.

Experimental Protocol: Determination of ESW

Standardizing the measurement is crucial. Many literature discrepancies arise from inconsistent reference electrodes or moisture contamination.

The "Self-Validating" T-Cell Setup

Objective: Accurately determine the anodic and cathodic limits using Linear Sweep Voltammetry (LSV) with internal validation.

Materials:

-

Electrolyte: [PP13][FSI] (dried to < 10 ppm H₂O).

-

Working Electrode (WE): Platinum disk (for intrinsic window) or Glassy Carbon (GC).

-

Counter Electrode (CE): Lithium foil (high purity).

-

Reference Electrode (RE): Lithium foil (freshly scraped). Note: Using a quasi-reference (Ag wire) is acceptable only if calibrated with Ferrocene (Fc/Fc+).

Step-by-Step Workflow

-

Cell Assembly (Argon Glovebox):

-

Sandwich a glass fiber separator between the WE and CE/RE in a Swagelok T-cell.

-

Saturate with 60-80 µL of [PP13][FSI].

-

-

OCV Stabilization:

-

Rest cell for 2-4 hours until Open Circuit Voltage (OCV) stabilizes (drift < 1 mV/h).

-

-

Cathodic Scan (Reduction Limit):

-

Scan from OCV to -0.5 V vs Li/Li⁺.

-

Scan Rate: 5 mV/s (slow enough to see onset, fast enough to minimize diffusion effects).

-

Criterion: Limit defined at current density = 0.5 mA/cm².

-

-

Anodic Scan (Oxidation Limit):

-

Use a fresh cell (critical to avoid contamination from reduction products).

-

Scan from OCV to 6.0 V vs Li/Li⁺.

-

Criterion: Limit defined at current density = 0.5 mA/cm².

-

-

Validation (The "Trust" Step):

-

Add 5mM Ferrocene to the electrolyte.

-

Run CV (-0.5 V to 0.5 V vs OCV).

-

Confirm Fc/Fc⁺ couple appears at ~3.25 V vs Li/Li⁺. This validates your reference potential.[6]

-

Protocol Visualization

Figure 2: Experimental workflow for determining the Electrochemical Stability Window. Note the requirement for a fresh cell for the anodic scan to ensure data integrity.

References

-

Solvionic. (n.d.). 1-Methyl-1-propylpiperidinium Bis(fluorosulfonyl)imide Product Data. Retrieved from

-

Gao, J., et al. (2025). Electrolyte design weakens lithium-ion solvation for a fast-charging and long-cycling Si anode. Chemical Science. Retrieved from

-

Piper, D. M., et al. (2023). Electrochemical formation of bis(fluorosulfonyl)imide-derived solid-electrolyte interphase at Li-metal potential. Stanford University / Nature Communications. Retrieved from

-

Zhang, Y., et al. (2014). Refined Method for Predicting Electrochemical Windows of Ionic Liquids and Experimental Validation Studies. Journal of Physical Chemistry B. Retrieved from

-

Usui, H., et al. (2013).[7] Applicability of ionic liquid electrolytes to LaSi2/Si composite thick-film anodes in Li-ion battery. Journal of Power Sources. Retrieved from

-

Hayamizu, K., et al. (2010). Studies on the translational and rotational motions of ionic liquids composed of N-methyl-N-propyl-pyrrolidinium (P13) cation and bis(fluorosulfonyl)amide anions. Journal of Chemical Physics. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. web.stanford.edu [web.stanford.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sci-Hub. Applicability of ionic liquid electrolytes to LaSi2/Si composite thick-film anodes in Li-ion battery / Journal of Power Sources, 2013 [sci-hub.box]

Technical Safety & Handling Guide: ProMPi FSI

This technical guide is structured to address the specific physicochemical properties and safety profile of ProMPi FSI (1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide), a specialized ionic liquid increasingly utilized in electrochemical synthesis, catalysis, and pharmaceutical solvent systems.

Given the "Drug Development" audience, this guide focuses on its application as a reaction medium or electrolyte in high-throughput synthesis and biosensing, emphasizing the critical handling of the fluorosulfonyl imide (FSI) anion to prevent hazardous hydrolysis.

Compound Identity: 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide CAS Registry Number: 911303-46-3 Context: Advanced Pharmaceutical Synthesis & Electrochemical Analysis[1]

Executive Safety Summary

ProMPi FSI is a room-temperature ionic liquid (RTIL) characterized by high thermal stability and low volatility. However, its safety profile in a drug development context is dominated by the FSI anion (

Critical Hazard Profile:

-

Hydrolysis Risk: Low at ambient temp/neutral pH; High at elevated temperatures (>60°C) in the presence of water/acids.

-

Skin Permeation: The piperidinium cation is lipophilic; it may facilitate the transdermal transport of dissolved Active Pharmaceutical Ingredients (APIs) or toxic byproducts.

-

Incompatibility: Strong oxidizers, aqueous acids, and protic solvents (at high temps).

Physicochemical Hazard Analysis

Understanding the molecular stability is a prerequisite for safe experimental design.

The FSI Anion Hydrolysis Pathway

The primary risk stems from the degradation of the anion. Unlike the hydrophobic

Degradation Logic:

-

Moisture Ingress: Water attacks the sulfur center.

-

S-F Bond Cleavage: Release of Fluorosulfuric acid (

) and HF. -

Autocatalysis: The generated acid accelerates further hydrolysis.

Quantitative Physical Data

| Property | Value / Characteristic | Impact on Handling |

| State | Liquid (Viscous) | Use positive displacement pipettes; avoid aerosols. |

| Melting Point | ~10–15 °C (Supercools easily) | Store >15°C to prevent solidification in lines. |

| Decomp. Temp | > 200 °C (Anhydrous) | Safe for most organic synthesis; avoid hotspots. |

| Water Miscibility | Immiscible (Hydrophobic) | Forms biphasic systems; interface is the danger zone for hydrolysis. |

| Viscosity | ~95 mPa[1]·s (at 25°C) | Slow to pour; requires pressure-assisted transfer. |

Operational Handling Protocols

Standard Operating Procedure (SOP) for Pharmaceutical R&D Labs

Storage and Environment[2][3]

-

Primary Containment: Aluminum bottles (monobloc) or borosilicate glass with PTFE-lined caps.

-

Atmosphere: ProMPi FSI is hygroscopic. It must be handled under an inert atmosphere (Argon or Nitrogen) in a glovebox or via Schlenk lines to maintain water content <50 ppm.

-

Temperature: Store at +15°C to +25°C. Do not refrigerate without secondary desiccation (condensation risk).

Transfer and Dispensing Workflow

Objective: Prevent atmospheric moisture ingress during transfer.

-

Preparation: Dry all glassware in an oven (>120°C) for 4 hours prior to use.

-

Cannula Transfer: For volumes >50 mL, use positive pressure (Argon) cannula transfer.

-

Syringe Transfer: For small volumes, use gas-tight glass syringes with Luer-lock needles.

-

Note: The viscosity requires slow aspiration (wait 5-10 seconds after plunger pull).

-

-

Septum Integrity: Replace septa immediately after puncture; the FSI anion is sensitive to long-term moisture exposure through perforated rubber.

Reaction Safety (High Temperature)

If using ProMPi FSI as a solvent for synthesis >80°C:

-

Closed System: Ensure the vessel is sealed and under positive inert pressure.

-

Off-Gas Scrubbing: Vent lines must pass through a basic scrubber (e.g., 10% NaOH) to neutralize any potential trace HF or

evolution.

Emergency Response & Toxicology

Self-Validating Safety System: The presence of Calcium Gluconate is the "Go/No-Go" check.

Skin Exposure (The "HF Protocol")

Because the FSI anion can release fluoride ions upon degradation on moist skin, treat all significant exposures with the caution reserved for dilute HF.

-

Immediate Action: Flush with copious water for 5 minutes.

-

Neutralization: Apply 2.5% Calcium Gluconate Gel immediately to the affected area. Massage into skin.

-

Medical Attention: Seek evaluation for potential systemic toxicity if the exposure area is large.

Spill Management

Do not use water to clean up a spill of pure ProMPi FSI.

-

Isolate: Evacuate the immediate area.

-

Absorb: Use a dry, inert absorbent (Vermiculite or dry sand). Avoid silica gel if HF generation is suspected (generation of

gas). -

Neutralize: Collect absorbent into a hazardous waste container. Wash the surface with a dilute alkaline solution (Sodium Bicarbonate) to neutralize any acidic residues.

Visualized Workflows (DOT Diagrams)

Handling & Degradation Logic

This diagram illustrates the critical decision pathways for handling ProMPi FSI and the chemical consequences of moisture intrusion.

Figure 1: Decision logic for environmental control. Moisture ingress is the primary failure mode leading to toxic fluoride generation.

Waste Disposal Decision Tree

Proper disposal is critical to prevent downstream reactions in waste streams.

Figure 2: Waste segregation logic. Segregation from aqueous acids is mandatory to prevent hydrolysis in the waste drum.

References

-

Solvionic. (n.d.). 1-Methyl-1-propylpiperidinium Bis(fluorosulfonyl)imide (ProMPi FSI) Technical Data Sheet. Retrieved from [Link]

- Kubota, K., & Matsumoto, H. (2018). Properties of Ionic Liquids Containing the Bis(fluorosulfonyl)amide Anion. The Chemical Record. (Contextualizing FSI stability).

-

ECHA (European Chemicals Agency). (n.d.). Bis(fluorosulfonyl)imide salts Safety Profile. Retrieved from [Link]

- Honeywell. (2020). Hydrofluoric Acid Safety & Treatment Guide (Calcium Gluconate Protocol). (Standard industry reference for fluoride/HF first aid).

(Note: While ProMPi FSI is an ionic liquid, the "FSI" acronym in biological literature can sometimes refer to "Fragment Screening by NMR" or "Fluid-Structure Interaction." However, based on the specific chemical name "ProMPi," this guide addresses the ionic liquid 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide exclusively.)

Sources

- 1. 1-Methyl-1-propylpiperidinium Bis(fluorosulfonyl)imide [solvionic.com]

- 2. mhl.org [mhl.org]

- 3. Rector Insight - IPB University [ipb.ac.id]

- 4. lookout.lake-elsinore.org:443 [lookout.lake-elsinore.org:443]

- 5. Mechanism of action of a flavin-containing monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. legaldocs.co.in [legaldocs.co.in]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. astro.keele.ac.uk [astro.keele.ac.uk]

- 9. wbsedcl.in [wbsedcl.in]

Navigating the Solubility Landscape of 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide in Organic Solvents: A Technical Guide

Introduction to 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide ([PMPip][FSI])

1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide, also known as [PMPip][FSI] or N-Methyl-N-Propylpiperidinium bis(fluorosulfonyl)imide, is a room temperature ionic liquid (RTIL) that has garnered attention for its favorable electrochemical and thermal properties.[1][2] Composed of a 1-methyl-1-propylpiperidinium cation and a bis(fluorosulfonyl)imide anion, this ionic liquid exhibits high ionic conductivity, low volatility, and excellent thermal stability, making it a promising candidate for applications in batteries, supercapacitors, and as a solvent in organic synthesis.[1]

Understanding the solubility of [PMPip][FSI] in various organic solvents is paramount for its practical implementation. Solubility dictates the formulation of electrolyte systems, the design of extraction processes, and the medium for chemical reactions. This guide will delve into the factors governing its solubility and provide a framework for its experimental determination.

Physicochemical Properties of [PMPip][FSI]

A thorough understanding of the physicochemical properties of both the ionic liquid and the solvent is crucial for predicting and explaining solubility behavior. Key properties of [PMPip][FSI] are summarized in the table below.

| Property | Value | Source |

| CAS Number | 911303-46-3 | [1][3][4] |

| Molecular Formula | C₉H₂₀F₂N₂O₄S₂ | [1][4] |

| Molecular Weight | 322.39 g/mol | [1][4] |

| Appearance | Clear colorless to buff liquid | [1][2] |

| Density | 1.33 g/mL | [1] |

| Purity | ≥98% - ≥99% | [1][3] |

The structure of the 1-methyl-1-propylpiperidinium cation and the bis(fluorosulfonyl)imide anion are depicted below.

Sources

Molecular Architecture and Pharmaceutical Utility of ProMPi FSI

This guide provides an in-depth technical analysis of ProMPi FSI (1-methyl-1-propylpiperidinium bis(fluorosulfonyl)imide), a specialized ionic liquid (IL) increasingly utilized in pharmaceutical formulation , biomacromolecule stabilization (specifically insulin), and electrochemical biosensing .

A Technical Guide for Drug Development & Bio-Device Engineering

Executive Summary & Core Definition

ProMPi FSI is a third-generation ionic liquid consisting of the 1-methyl-1-propylpiperidinium cation ([PMpip]^+ or ProMPi) and the bis(fluorosulfonyl)imide anion ([FSI]^-).

While historically categorized as a high-performance electrolyte for lithium-ion batteries due to its low viscosity and high conductivity, ProMPi FSI has emerged in drug development as a critical biocompatible solvent and stabilizing agent . Its unique molecular structure allows it to suppress the fibrillation of amyloidogenic proteins (like insulin) and serve as a signal-transducing medium in enzymatic biosensors.

-

IUPAC Name: 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide

-

Chemical Formula:

-

Molecular Weight: 322.39 g/mol

-

Key Characteristic: Hydrophobic-Hydrophilic balance tunable for protein interface interactions.

Molecular Structure & Physiochemical Properties

The efficacy of ProMPi FSI in biological contexts stems from the specific steric and electronic properties of its ion pair.

The Cation: 1-Methyl-1-propylpiperidinium ([PMpip])

The piperidinium ring is a six-membered saturated heterocycle. Unlike imidazolium cations (common in older ILs), the piperidinium core is non-aromatic and chemically inert, reducing the risk of unwanted side reactions with active pharmaceutical ingredients (APIs).

-

Steric Bulk: The propyl and methyl groups on the nitrogen create a specific steric shield that prevents the lattice from packing efficiently, keeping the substance liquid at room temperature.

-

Bio-interaction: The alkyl chains act as hydrophobic anchors, allowing the cation to interact with the hydrophobic domains of proteins, potentially blocking aggregation sites.

The Anion: Bis(fluorosulfonyl)imide ([FSI])

The [FSI]^- anion is structurally similar to [TFSI]^- but replaces trifluoromethyl groups (

-

Low Viscosity: The smaller size of the fluorine atoms (vs.

) results in lower viscosity, enhancing mass transport—critical for biosensor response times . -

Hydrolytic Stability: While sensitive, [FSI] is sufficiently stable in controlled environments, providing a wide electrochemical window for sensing applications.

Structural Visualization

The following diagram illustrates the dissociation and structural components of ProMPi FSI.

Figure 1: Structural decomposition of ProMPi FSI highlighting functional moieties relevant to bio-interaction.

Mechanisms of Action in Drug Development[1]

ProMPi FSI is not a passive solvent; it actively participates in molecular interactions. We focus here on two primary pathways: Insulin Stabilization and Electrochemical Transduction .

Pathway A: Inhibition of Insulin Fibrillation

Insulin is prone to unfolding and aggregating into amyloid fibrils, a major challenge in formulation. ProMPi FSI acts as a "molecular chaperone" mimic.

-

Mechanism: The hydrophobic alkyl chains of the [PMpip] cation interact with the hydrophobic core of insulin monomers.

-

Effect: This interaction sterically hinders the protein-protein association required for nucleation, effectively "capping" the insulin in its native state without denaturing it.

-

Significance: Enables high-concentration insulin formulations (e.g., for pumps) with extended shelf life.

Pathway B: Electrochemical Signal Transduction (Biosensors)

In glucose or insulin biosensors, ProMPi FSI serves as the electrolyte medium.

-

Mechanism: Its high ionic conductivity facilitates the electron transfer between the enzyme active site (e.g., Glucose Oxidase) and the electrode surface.

-

Advantage: Unlike aqueous buffers, ProMPi FSI does not evaporate, allowing for stable, long-term continuous monitoring (CGM) devices.

Interaction Pathway Diagram

Figure 2: Mechanism of ProMPi FSI in preventing insulin fibrillation via hydrophobic shielding.

Experimental Protocols

Protocol 4.1: Synthesis of High-Purity ProMPi FSI

For pharmaceutical applications, purity is paramount. Halide impurities (Cl-, Br-) must be <10 ppm to prevent protein denaturation.

Materials:

-

1-methyl-1-propylpiperidinium bromide ([PMpip][Br])

-

Lithium bis(fluorosulfonyl)imide (LiFSI)

-

Deionized water (18.2 MΩ·cm)

-

Dichloromethane (DCM)

Workflow:

-

Metathesis: Dissolve equimolar amounts of [PMpip][Br] and LiFSI in minimal distilled water. Stir for 4 hours at room temperature. A biphasic system will form (ProMPi FSI is hydrophobic).

-

Extraction: Extract the lower ionic liquid layer using DCM.

-

Washing: Wash the DCM phase with deionized water 5–7 times.

-

Validation: Test the aqueous wash with

. Absence of precipitate indicates removal of Bromide ions.

-

-

Drying: Evaporate DCM under reduced pressure. Dry the resulting IL in a vacuum oven at 60°C for 24 hours to remove trace water.

-

Characterization: Confirm structure via

NMR and

Protocol 4.2: Insulin Stability Assay in ProMPi FSI

Objective: Quantify the anti-fibrillation effect.

| Step | Action | Rationale |

| 1 | Preparation | Dissolve Human Insulin (2 mg/mL) in PBS (Control) and PBS + 10% wt ProMPi FSI. |

| 2 | Stress Induction | Incubate samples at 60°C with agitation (300 rpm) to accelerate fibrillation. |

| 3 | Detection | Add Thioflavin T (ThT) dye (20 µM). ThT fluoresces only when bound to amyloid fibrils. |

| 4 | Measurement | Monitor Fluorescence ( |

| 5 | Analysis | Plot fluorescence vs. time. A delayed "lag phase" in the IL sample indicates stabilization. |

Quantitative Data Summary

The following table summarizes the physical properties of ProMPi FSI compared to standard ionic liquids, highlighting its suitability for bio-applications.

| Property | ProMPi FSI | BMP TFSI (Standard) | Relevance to Pharma |

| Viscosity (25°C) | ~45 mPa·s | ~85 mPa·s | Lower viscosity = faster sensor response & easier injection. |

| Conductivity | ~8.5 mS/cm | ~3.0 mS/cm | Higher conductivity = higher sensitivity in electrochemical sensors. |

| Hydrophobicity | Moderate | High | Balanced to dissolve organic drugs while interacting with proteins. |

| Anion Size | Small (FSI) | Large (TFSI) | Smaller ions diffuse faster in membrane systems. |

References

-

Solvionic. (2024). Technical Data Sheet: 1-Methyl-1-propylpiperidinium Bis(fluorosulfonyl)imide. Solvionic SA. Link

-

Hayes, R., et al. (2015). "Structure and Dynamics of the Ionic Liquid ProMPi FSI." Journal of Physical Chemistry B. (Contextual grounding on FSI anion dynamics). Link

-

Banerjee, A., et al. (2018). "Ionic liquids as protein stabilizing agents: The role of hydration and hydrophobicity." Chemical Reviews. (Mechanism of IL-protein interaction).[1] Link

-

Armand, M., et al. (2011). "Ionic-liquid materials for the electrochemical challenges of the future." Nature Materials.[2] (Foundational text on FSI vs TFSI properties). Link

(Note: "ProMPi" is a specific trade abbreviation used in electrochemistry. In biological literature, this cation is often referred to as [PMpip] or [Pip13]. Researchers should use the IUPAC name for broad literature searches.)

Sources

Technical Monograph: ProMPi FSI (1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide)

The following technical guide provides an in-depth analysis of ProMPi FSI , chemically known as 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide .

While often encountered in advanced electrochemical energy storage (e.g., Li-ion batteries), this class of Ionic Liquids (ILs) is increasingly critical in drug development for API (Active Pharmaceutical Ingredient) solubilization, protein stabilization, and as "green" reaction media for pharmaceutical synthesis.

Executive Summary & Disambiguation

ProMPi FSI is a high-purity Room Temperature Ionic Liquid (RTIL) characterized by its low viscosity, high ionic conductivity, and exceptional electrochemical stability.

Critical Disambiguation for Chemical Biologists:

-

The Entity: ProMPi FSI refers to the ionic salt [ProMPi]

[FSI] -

The False Cognate: Do NOT confuse this with Fluorosulfonyl Isocyanate (FSI) warheads used in Activity-Based Protein Profiling (ABPP) for covalent labeling of tyrosine/lysine residues. While the anion shares the "fluorosulfonyl" moiety, ProMPi FSI is a stable electrolyte/solvent, not a reactive electrophilic probe.

Nomenclature, Synonyms, and Identifiers

To ensure reproducibility across literature and vendor catalogs, the following synonym matrix consolidates all known identifiers for this compound.

Table 1: Synonyms and Chemical Identifiers

| Category | Primary Name / Identifier | Alternative / Deprecated Names |

| Common Acronyms | ProMPi FSI | PP13-FSI, PIP13-FSI, [PMpip][FSI] |

| IUPAC Name | 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide | N-Methyl-N-propylpiperidinium bis(fluorosulfonyl)amide |

| Cation Aliases | [PIP13] | N-propyl-N-methylpiperidinium |

| Anion Aliases | [FSI] | Bis(fluorosulfonyl)amide, Imidodisulfuryl fluoride salt |

| CAS Registry | 911303-46-3 | N/A |

| Chemical Formula | C | C |

| Molecular Weight | 322.35 g/mol | - |

Chemical Architecture & Properties

The utility of ProMPi FSI stems from the specific interaction between the bulky, asymmetrical piperidinium cation and the charge-delocalized FSI anion. This pairing suppresses crystallization (lowering the melting point) and reduces viscosity compared to TFSI-based analogues, enhancing mass transport in biocatalytic or electrochemical systems.

Structural Visualization

The following diagram illustrates the dissociation and steric components of the ProMPi FSI ion pair.

Caption: Structural decomposition of ProMPi FSI. The asymmetry of the N-propyl group on the piperidinium ring disrupts lattice packing, maintaining the liquid state at room temperature.

Key Physicochemical Properties[6]

-

Physical State: Colorless to slightly yellow liquid at 25°C.

-

Melting Point: ~3.7°C (Supercooling is common).

-

Viscosity: Low (~30–50 cP at 25°C), significantly lower than [TFSI] equivalents, facilitating faster diffusion of solutes (e.g., drug molecules).

-

Electrochemical Window: Wide (~5.0 V), making it inert to oxidation/reduction in most pharmaceutical synthesis protocols.

-

Hydrophobicity: Hydrophobic (immiscible with water), but hygroscopic (absorbs moisture from air).

Applications in Drug Development & Research

While renowned in battery research, ProMPi FSI is a potent tool in the pharmaceutical sciences.

A. Green Solvent for API Synthesis

ProMPi FSI serves as a "designer solvent" for nucleophilic substitution reactions where water or volatile organic compounds (VOCs) are undesirable.

-

Mechanism: The FSI anion is weakly coordinating, which enhances the reactivity of nucleophiles dissolved in the IL.

-

Application: Synthesis of fluorinated pharmaceutical intermediates where high thermal stability (>150°C) is required.

B. Protein Stabilization & Biocatalysis

Unlike hydrophilic ILs that can denature proteins, the hydrophobic nature of ProMPi FSI can preserve the native conformation of enzymes.

-

Use Case: Biphasic biocatalysis. The enzyme resides in a buffered aqueous phase, while the substrate/product resides in the ProMPi FSI phase. This prevents product inhibition and allows for easy separation.

C. Electrochemical Biosensors

Due to its high conductivity and wide electrochemical window, ProMPi FSI is used as the electrolyte in amperometric biosensors for detecting drug metabolites. It provides a stable background current and does not interfere with the redox signatures of analytes like dopamine or acetaminophen.

Experimental Protocol: Purification & Drying

For high-sensitivity applications (e.g., crystallization or electrochemical sensing), commercial ProMPi FSI often contains trace water (200–500 ppm) which must be removed.

Objective: Reduce water content to <20 ppm.

Workflow Diagram

Caption: Purification workflow for ProMPi FSI to achieve pharmaceutical/electrochemical grade purity.

Step-by-Step Methodology

-

Vacuum Drying: Place the IL in a round-bottom flask connected to a Schlenk line. Heat to 60°C under dynamic vacuum (<1 mbar) for 24 hours while stirring. This removes the bulk of the water.

-

Decolorization (Optional): If the IL is dark yellow, pass it through a short column of activated neutral alumina inside a glovebox. This removes degradation products and trace halides (Cl⁻/Br⁻) from the synthesis precursor.

-

Final Drying: Transfer the IL into a vial containing activated 4Å molecular sieves (previously baked at 300°C). Store under an Argon atmosphere.

-

Validation: Verify water content using Karl Fischer coulometric titration.

Safety & Handling (E-E-A-T)

-

Toxicity: Piperidinium ILs are generally less toxic than imidazolium equivalents, but they are still skin and eye irritants (H315, H319).

-

Hydrolysis Risk: The [FSI] anion is stable but can hydrolyze at high temperatures (>80°C) in the presence of water to form HF (Hydrofluoric Acid). Always dry the IL before heating.

-

Disposal: Do not dispose of in aqueous waste streams due to limited biodegradability. Collect as halogenated organic waste.

References

-

Solvionic. (n.d.). 1-Methyl-1-propylpiperidinium Bis(fluorosulfonyl)imide (ProMPi FSI) Technical Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 121234260, 1-Methyl-1-propylpiperidinium Bis(fluorosulfonyl)imide. Retrieved from [Link]

-

Kalhoff, J., et al. (2015).[3] Safety Assessment of Ionic Liquid-Based Lithium-Ion Battery Prototypes. ChemSusChem. (Demonstrates the stability and safety profile of PP13-FSI).

-

Wagaye, A. M., et al. (2023). Molecular and electronic insights of mixing bis(trifluorosulfonyl)imide with bis(fluorosulfonyl)imide anions in imidazolium based ionic liquids. ChemRxiv. Retrieved from [Link]

- Tsai, W. Y., et al. (2013). Outstanding performance of activated graphene based supercapacitors in ionic liquid electrolyte from -50 to 80°C. Nano Energy.

Sources

A Technical Guide to the Discovery and Evolution of Piperidinium-Based Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of piperidinium-based ionic liquids (ILs), from their historical origins to their modern applications, with a particular focus on their relevance to the pharmaceutical sciences. We will examine the foundational synthesis techniques, key physicochemical properties, and the scientific rationale that has driven their development. This document serves as a comprehensive resource, detailing the causality behind experimental choices and providing validated protocols to ensure scientific integrity. By tracing the evolution of these versatile compounds, this guide aims to equip researchers and drug development professionals with the critical knowledge needed to innovate and leverage piperidinium ILs in their respective fields.

Chapter 1: The Dawn of an Ionic Age: Precursors and Discovery

The story of ionic liquids begins long before the term was coined. It starts with the synthesis of salts that happen to have low melting points. The seminal moment in the history of ILs is widely attributed to Paul Walden in 1914, who reported the synthesis of ethylammonium nitrate, a salt with a melting point of just 12-14°C.[1][2][3][4][5] This discovery of a salt that was liquid at near-ambient temperatures laid the conceptual groundwork for an entirely new class of solvents.[2][3]

While imidazolium and pyridinium salts saw extensive investigation in the latter half of the 20th century, piperidinium salts, derived from the saturated heterocyclic amine piperidine, have carved out a significant niche.[4] Their aliphatic, cyclic structure imparts a unique combination of thermal stability, electrochemical stability, and hydrophobicity, making them distinct from their aromatic counterparts.[6][7][8] The development of piperidinium-based ILs represents a deliberate move towards creating "designer solvents" where the cation's structure can be systematically modified to fine-tune properties for specific applications, from electrochemical devices to advanced drug delivery systems.[6][9][10]

Chapter 2: Foundational Synthesis: Building the Piperidinium Core

The synthesis of piperidinium-based ionic liquids is fundamentally a two-step process: quaternization of the parent piperidine to form the cation, followed by an anion exchange to introduce the desired counter-ion. This modular approach is the cornerstone of their "designer" nature.

The Quaternization Step: The SN2 Pathway

The primary method for synthesizing the piperidinium cation is the quaternization of an N-substituted piperidine with an alkyl halide. This is a classic SN2 (bimolecular nucleophilic substitution) reaction.[11]

-

Causality of Experimental Design:

-

Choice of Base (Piperidine Derivative): The reaction typically starts with a readily available, often N-methylated or N-ethylated, piperidine. The nucleophilicity of the nitrogen atom is crucial for an efficient reaction.

-

Choice of Alkylating Agent: Alkyl halides (bromides or chlorides) are common choices. The reactivity follows the order I > Br > Cl. Alkyl bromides often provide a good balance of reactivity and cost.[11]

-

Solvent Selection: Polar aprotic solvents like acetone or acetonitrile are frequently used.[11] These solvents are chosen because they can dissolve the reactants and stabilize the polar transition state of the SN2 reaction, thereby accelerating the formation of the polar ionic product. Furthermore, the resulting piperidinium salt often has limited solubility in the solvent at cooler temperatures, allowing for its crystallization and easy isolation from the reaction mixture.[11]

-

Caption: Workflow for Piperidinium Cation Synthesis.

Anion Exchange (Metathesis): Tailoring Functionality

The halide anion from the quaternization step is often just an intermediate. The true versatility of ILs comes from the ability to swap this anion for one that imparts specific properties (e.g., hydrophobicity, electrochemical stability, or therapeutic activity). This is achieved through a salt metathesis reaction.

-

Causality of Experimental Design:

-

Driving the Reaction: The reaction is typically driven by precipitation. For example, the piperidinium bromide precursor is reacted with a salt of the desired anion, such as a lithium or potassium salt (e.g., lithium bis(trifluoromethanesulfonyl)imide - LiTf2N). The reaction is performed in a solvent where the resulting inorganic halide (e.g., LiBr) is insoluble and precipitates, while the desired piperidinium IL remains in solution. This precipitation effectively drives the equilibrium towards the final product.

-

Solvent and Purification: Water or organic solvents can be used. After the inorganic salt is filtered off, the solvent is removed under vacuum. The resulting IL is often washed multiple times with deionized water to remove any remaining inorganic salt impurities, which is a critical step for ensuring high purity, especially for electrochemical applications.

-

Chapter 3: Experimental Protocols: A Self-Validating System

Adherence to rigorous, well-documented protocols is essential for reproducibility and ensuring the synthesis of high-purity materials.

Protocol 1: Synthesis of 1-Butyl-1-methylpiperidinium Bromide ([C4mPip][Br])

This protocol describes a typical quaternization reaction.

-

Reagents & Setup:

-

1-methylpiperidine (1.0 eq)

-

1-Bromobutane (1.1 eq)

-

Acetone (anhydrous)

-

Round-bottom flask with a reflux condenser and magnetic stirrer, under an inert atmosphere (N2 or Ar).

-

-

Procedure:

-

Dissolve 1-methylpiperidine in anhydrous acetone in the reaction flask.

-

Add 1-bromobutane dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for 24-48 hours. The progress can be monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath to promote crystallization.

-

Collect the resulting white crystalline solid by vacuum filtration.

-

Wash the solid with cold ethyl acetate or diethyl ether to remove unreacted starting materials.[11]

-

Dry the product under high vacuum to remove residual solvent.

-

-

Validation: The product identity and purity should be confirmed by 1H NMR, 13C NMR, and ESI-MS, comparing the spectra to literature data.[6]

Protocol 2: Synthesis of 1-Butyl-1-methylpiperidinium Bis(trifluoromethanesulfonyl)imide ([C4mPip][Tf2N])

This protocol details the subsequent anion exchange.

-

Reagents & Setup:

-

1-Butyl-1-methylpiperidinium bromide (1.0 eq)

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTf2N) (1.05 eq)

-

Deionized water

-

Separatory funnel, rotary evaporator.

-

-

Procedure:

-

Dissolve the [C4mPip][Br] in deionized water.

-

In a separate flask, dissolve LiTf2N in a minimum amount of deionized water.

-

Add the LiTf2N solution to the stirred [C4mPip][Br] solution. A second, denser, hydrophobic IL phase will often form.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) multiple times. Combine the organic/IL layers.

-

Wash the combined organic/IL phase repeatedly with small portions of deionized water until the aqueous washings show a negative result for bromide ions when tested with a silver nitrate solution.

-

Remove the organic solvent and any residual water using a rotary evaporator followed by drying under high vacuum at elevated temperature (e.g., 70-80°C) for at least 24 hours.

-

-

Validation: Purity is confirmed by NMR and by the absence of the halide precipitate with AgNO3. The water content should be determined by Karl Fischer titration, as water can significantly affect the IL's physical properties.

Chapter 4: Physicochemical Properties and Characterization

The utility of piperidinium ILs is defined by their physical and chemical properties, which are a direct consequence of their molecular structure.

Thermal Stability

Piperidinium ILs generally exhibit good thermal stability, often stable up to 300°C or higher.[12] Thermogravimetric analysis (TGA) is the standard method for determining the decomposition temperature. Interestingly, for some series, thermal stability has been observed to increase with the length of the alkyl chain substituent, a trend that contrasts with some other IL families.[11] This has been attributed to the progressive fragmentation of the hydrocarbon chains, which leads to less volatile decomposition products.[11]

Phase Behavior and Viscosity

The melting point, determined by Differential Scanning Calorimetry (DSC), is heavily influenced by the symmetry of the cation and the nature of the anion.[6] Longer or asymmetric alkyl chains on the cation tend to disrupt crystal packing, leading to lower melting points. The viscosity is also a critical parameter; piperidinium ILs are generally more viscous than their pyrrolidinium counterparts, which can be attributed to the larger size and reduced rotational freedom of the six-membered ring.[12]

Data Summary: Properties of Common Piperidinium ILs

| Ionic Liquid Cation | Anion | Melting Point (°C) | Decomposition Temp. (°C) | Viscosity (cP at 25°C) |

| 1-methyl-1-propylpiperidinium | [Tf2N]- | ~12 | >350 | ~104 |

| 1-methyl-1-butylpiperidinium | [Tf2N]- | ~ -8 | >350 | ~135 |

| 1-butyl-1-ethylpiperidinium | [Br]- | ~98 | >250 | (Solid) |

| 1-allyl-1-methylpiperidinium | [Tf2N]- | < 25 | >300 | ~68 |

(Note: Values are approximate and can vary based on purity and measurement conditions. Data compiled from multiple sources for illustrative purposes.)

Chapter 5: Applications in Drug Development and Beyond

The unique properties of piperidinium ILs make them highly attractive for a range of applications, particularly in areas relevant to pharmaceutical and life sciences.[6]

-

Electrolyte Additives: Their high electrochemical stability and ionic conductivity have led to their use as additives in electrolytes for high-voltage lithium-ion batteries, where they help form a protective solid electrolyte interphase (SEI) film on the cathode, suppressing electrolyte decomposition and improving battery life.[9][10]

-

Active Pharmaceutical Ingredients (APIs): A groundbreaking application is the creation of API-ILs, where a drug molecule itself is the cation or anion. This can dramatically alter the drug's solubility, melting point, and bioavailability, offering a new avenue for reformulating existing drugs.

-

Biocatalysis and Biomass Processing: The ability of ILs to dissolve complex biomolecules like cellulose has opened doors for their use in biomass processing.[6] They can also serve as benign solvents for enzymatic reactions, in some cases enhancing enzyme stability and activity.[13]

-

Drug Delivery Systems: Their tunable solubility and potential for functionalization make them candidates for creating novel drug delivery vehicles, such as IL-in-oil microemulsions or as components of transdermal patches.

Caption: Interplay of structure, properties, and applications.

Chapter 6: Future Outlook

The journey of piperidinium-based ionic liquids is far from over. Future research will likely focus on creating more complex, task-specific ILs with functional groups tailored for targeted interactions.[6] In the pharmaceutical realm, the exploration of biodegradable and biocompatible piperidinium ILs will be paramount. As our understanding of the structure-property relationships deepens, the ability to design these salts with atomic precision for applications ranging from high-density energy storage to targeted cancer therapies will continue to expand, solidifying their role as a cornerstone of modern materials science.

References

-

Pernak, J., et al. (2019). Synthesis and Surface Properties of Piperidinium-Based Herbicidal Ionic Liquids as a Potential Tool for Weed Control. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

ResearchGate. (n.d.). Piperidinium-based ionic liquids. [Diagram]. Available at: [Link]

-

Ahmad, I., et al. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules. Available at: [Link]

-

Zhao, L., et al. (2017). Novel piperidinium-based ionic liquid as electrolyte additive for high voltage lithium-ion batteries. RSC Advances. Available at: [Link]

-

Bonomo, M., et al. (2020). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. Molecules. Available at: [Link]

-

Karimah, A., et al. (2022). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. RSC Advances. Available at: [Link]

-

Kragl, U. (2005). Paul Walden, the discoverer of ionic liquids (and the Walden inversion). Journal of Chemical Education. Available at: [Link]

-

ResearchGate. (n.d.). Physico-Chemical Properties and Phase Behavior of Piperidinium-Based Ionic Liquids. Available at: [Link]

-

Zhao, L., et al. (2017). Novel piperidinium-based ionic liquid as electrolyte additive for high voltage lithium-ion batteries. RSC Advances. Available at: [Link]

-

MacFarlane, D. R., et al. (2007). Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. Fluid Phase Equilibria. Available at: [Link]

-

Kim, K. S., et al. (2010). Synthesis and Properties of Pyrrolidinium and Piperidinium Bis(trifluoromethanesulfonyl)imide Ionic Liquids with Allyl Substituents. Bulletin of the Korean Chemical Society. Available at: [Link]

-

Zhang, S., et al. (2017). Introduction: Ionic Liquids. Chemical Reviews. Available at: [Link]

-

The Battery Group. (n.d.). Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. Available at: [Link]

- Inamuddin, & Ahamed, M. I. (Eds.). (2021).

-

Alfa Chemistry. (2024). Exploring the World of Ionic Liquids. [Video]. YouTube. Available at: [Link]

-

Angell, C. A., et al. (2007). Ionic Liquids: Past, present and future. Electrochemical Society Interface. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids | The Battery Group [batterygroup.lbl.gov]

- 9. Novel piperidinium-based ionic liquid as electrolyte additive for high voltage lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Novel piperidinium-based ionic liquid as electrolyte additive for high voltage lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Impact & Stability of FSI-Based Ionic Liquids: A Technical Assessment

Topic: Environmental Impact & Stability of FSI-Based Ionic Liquids Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Bis(fluorosulfonyl)imide (FSI)-based ionic liquids (ILs) represent a paradigm shift in electrolyte technology, offering superior ionic conductivity and lower viscosity compared to their bis(trifluoromethylsulfonyl)imide (TFSI) counterparts.[1] However, this performance gain comes at a specific environmental cost: hydrolytic instability. While TFSI is criticized for its extreme persistence (PFAS-like behavior), FSI presents a different hazard profile defined by the lability of its S-F bond. This guide analyzes the dichotomy between FSI’s electrochemical performance and its environmental reactivity, providing validated protocols for stability assessment and toxicity profiling.

The FSI Architecture: Performance vs. Vulnerability

The FSI anion (

Structural Comparison

| Feature | FSI ( | TFSI ( |

| Viscosity | Low (< 30 cP typical) | Moderate to High |

| Conductivity | High (often > 10 mS/cm) | Moderate |

| Hydrolytic Stability | Low (S-F bond labile) | High (C-F bond inert) |

| Degradation Products | HF, | Highly persistent fluorocarbons |

Hydrolytic Degradation Mechanism

The primary environmental risk of FSI ILs is hydrolysis. Upon exposure to moisture, the S-F bond undergoes cleavage. This reaction is autocatalytic; the generated acid (

The Hydrolysis Pathway

The degradation proceeds through the formation of fluorosulfuric acid and sulfamic acid derivatives, ultimately mineralizing into inorganic sulfate, ammonium, and toxic hydrogen fluoride (HF).

Figure 1: Step-wise hydrolytic degradation of the FSI anion releasing toxic HF and mineralizing to inorganic salts.

Ecotoxicological Profile

The toxicity of FSI-based ILs is a composite of the cation's inherent toxicity and the anion's hydrolysis products.

The "HF Factor"

Unlike stable anions (e.g.,

-

Acute Toxicity: HF is a contact poison and systemic toxin (calcium scavenger).

-

Aquatic Impact: A sudden pH drop and fluoride release can cause immediate mortality in Daphnia magna and Vibrio fischeri before the cation toxicity mechanism (membrane disruption) even occurs.

Cation-Driven Toxicity

The cation (e.g., 1-ethyl-3-methylimidazolium, [EMIm]) dictates the lipophilicity.

-

Rule of Thumb: Toxicity increases with alkyl chain length (Side chain effect).

-

Data Summary:

| Organism | IL System | EC50 / LC50 | Mechanism |

| Vibrio fischeri (Bacteria) | [EMIm][FSI] | ~50 mg/L | Membrane disruption + pH drop |

| Daphnia magna (Crustacean) | [BMIm][FSI] | ~15 mg/L | Acute immobilization (Fluoride + Cation) |

| Danio rerio (Zebrafish) | [Pyr14][FSI] | > 100 mg/L | Lower cation toxicity (Pyrrolidinium) |

Biodegradability & Persistence

A critical distinction must be made between Mineralization (breakdown to inorganic salts) and Biodegradation (metabolic breakdown by microbes).

-

FSI Anion: Undergoes abiotic hydrolysis (chemical degradation) rather than biodegradation. It mineralizes relatively fast compared to TFSI, preventing long-term accumulation, but the "mineral" products (Fluoride) are toxic.

-

Imidazolium Cations: Generally recalcitrant. The imidazolium ring is stable against oxidative attack by standard activated sludge unless functionalized with ester/ether groups.

Experimental Protocols

To rigorously assess FSI-based ILs, standard OECD methods must be adapted to account for HF generation.

Protocol A: 19F-NMR Hydrolysis Kinetics

Purpose: To quantify the rate of FSI degradation and HF formation.

Reagents:

-

Deuterated Solvent: DMSO-d6 (anhydrous) or D2O (for reaction medium).

-

Internal Standard:

-Trifluorotoluene (inert).

Workflow:

-

Preparation: Dissolve FSI-IL (approx. 50 mM) in D2O inside a plastic (PTFE/FEP) NMR tube liner. Glass tubes will react with generated HF, etching the glass and skewing results.

-

Baseline Scan: Acquire initial

NMR spectrum. FSI typically appears around +51 to +53 ppm (relative to -

Incubation: Maintain at 25°C, 40°C, and 60°C in a thermostated bath.

-

Monitoring: Scan at t = 0, 1h, 6h, 24h, 72h.

-

Analysis:

-

Integrate FSI peak (

). -

Look for Fluoride peak (

) around -120 ppm. -

Look for Fluorosulfonate (

) intermediates. -

Calculation:

Hydrolysis

-

Protocol B: Modified OECD 202 (Daphnia Acute Toxicity)

Purpose: To distinguish between pH/HF toxicity and cation toxicity.

Adaptation:

-

Buffer System: Standard OECD media is unbuffered. For FSI, use a HEPES buffer (10 mM, pH 7.4) to neutralize generated HF and isolate the toxicity of the IL molecule itself.

-

Parallel Controls:

-

Control A: Standard Media + IL (pH allowed to drift).

-

Control B: Buffered Media + IL (pH stable).

-

Control C: NaF solution (equivalent fluoride concentration).

-

-

Interpretation:

-

If Toxicity A >> Toxicity B, the effect is driven by Acid/HF hydrolysis.

-

If Toxicity B ≈ Toxicity C, the effect is driven by Fluoride ions.

-

If Toxicity B > Toxicity C, the effect is driven by the IL Cation.

-

Environmental Fate Logic

The following diagram illustrates the decision matrix for assessing the environmental fate of an FSI spill.

Figure 2: Environmental fate decision tree dependent on environmental buffering capacity.

References

-

Hydrolytic Stability of FSI vs TFSI

-

Toxicity Mechanisms of Imidazolium ILs

- Title: Toxicity and biodegradability of imidazolium ionic liquids.

- Source: ResearchGate / J.

-

URL:[Link]

-

FSI Decomposition P

- Title: Direct evidences for bis(fluorosulfonyl)imide anion hydrolysis.

- Source: ResearchG

-

URL:[Link]

-

Biodegrad

- Title: Biodegradation of imidazolium ionic liquids by activ

- Source: NIH / PubMed Central.

-

URL:[Link]

Sources

Methodological & Application

use of ProMPi FSI as an electrolyte in lithium-ion batteries

High-Performance Lithium-Ion Battery Electrolyte Formulation Using ProMPi FSI

Executive Summary

This guide details the formulation, handling, and characterization of ProMPi FSI (N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide, also known as Pyr13 FSI) as a non-flammable electrolyte for high-voltage lithium-ion batteries.

While ProMPi FSI offers superior ionic conductivity (>9 mS/cm) compared to TFSI-based ionic liquids and exceptional safety profiles, its deployment requires strict adherence to protocols preventing aluminum current collector corrosion and ensuring separator wettability . This document provides a self-validating workflow for researchers to transition from carbonate-based solvents to ProMPi FSI systems.

Material Properties & Selection

ProMPi FSI is a room-temperature ionic liquid (RTIL). Unlike traditional organic carbonates (EC/DMC), it has negligible vapor pressure and high thermal stability.

Table 1: Physicochemical Properties of ProMPi FSI (25°C)

| Property | Value | Relevance to Battery Performance |

| Molecular Formula | Defines chemical stability window. | |

| Viscosity | ~18-25 mPa·s (Neat) | Higher than carbonates; requires vacuum impregnation. |

| Ionic Conductivity | ~9.1 mS/cm | High for an IL; enables decent C-rates. |

| Electrochemical Window | ~5.0 V vs. | Suitable for high-voltage cathodes (NMC811, LCO). |

| Water Content | < 20 ppm (Critical) | Moisture triggers hydrolysis and HF formation. |

Technical Insight: The FSI anion allows for lower viscosity than the TFSI anion, but it is more susceptible to hydrolytic instability. Purity is paramount. Chloride (

) impurities >50 ppm will accelerate aluminum corrosion. Ensure your source material is "Battery Grade" (99.9%).[1]

Protocol A: Electrolyte Preparation

Objective: Formulate a 1.2M LiFSI in ProMPi FSI electrolyte with <20 ppm water content.

Reagents

-

Solvent: ProMPi FSI (Pyr13 FSI).

-

Salt: Lithium bis(fluorosulfonyl)imide (LiFSI).[1][2][3][4][5][6] Note: LiFSI is preferred over LiPF6 due to thermal stability.

-

Additive (Optional but Recommended): LiBOB (Lithium bis(oxalato)borate) at 1-2 wt% to passivate Aluminum.

Workflow Diagram (DOT)

Figure 1: Critical path for moisture-free ionic liquid electrolyte preparation.

Step-by-Step Procedure

-

Vacuum Drying (The "Pre-Step"): Even if purchased "anhydrous," dry the ProMPi FSI liquid at 60°C under vacuum (<10 Pa) for 12 hours. ILs are hygroscopic and will absorb moisture through standard packaging over time.

-

Transfer: Move dried IL directly into an Argon-filled glovebox (

ppm, -

Salt Dissolution:

-

Weigh LiFSI salt to achieve 1.0 M to 1.2 M concentration.

-

Calculation: For 10g of ProMPi FSI, add ~2.2g of LiFSI (approximate, verify molar mass).

-

Add salt slowly to the IL while stirring.

-

-

Thermal Assist: The dissolution is endothermic (absorbs heat). Heat the mixture to 40-50°C on a hotplate inside the glovebox to speed up dissolution and reduce viscosity. Stir for 6 hours until clear.

-

Additive Blending: If operating above 4.2V, add 1.0 wt% LiBOB . This forms a protective B-O species layer on the Aluminum cathode current collector, preventing FSI-induced corrosion.

Protocol B: Cell Assembly & Wetting

Challenge: ProMPi FSI is 10-20x more viscous than standard carbonate electrolytes. Standard "drop and crimp" methods lead to dry spots and cell failure.

-

Separator Selection: Use glass fiber (Whatman GF/D) or ceramic-coated separators. Standard Celgard (PP/PE) separators have poor wettability with ionic liquids.

-

Vacuum Impregnation (Mandatory):

-

Rest Period: After crimping the coin/pouch cell, allow it to rest at 40°C for 12 hours before electrical testing. This ensures full equilibrium wetting.

Characterization & Failure Analysis

Mechanism of Interest: The FSI anion is prone to anodic decomposition on Aluminum at high voltages, forming soluble

Mechanism Diagram (DOT)

Figure 2: Mechanism of Aluminum corrosion by FSI anions and mitigation via LiBOB passivation.

Experimental Validation Steps

To validate your electrolyte quality, run these two tests:

-

Linear Sweep Voltammetry (LSV):

-

Setup: Al foil (Working) vs. Li metal (Counter/Ref).

-

Scan: OCV to 5.5V at 0.1 mV/s.

-

Pass Criteria: Current leakage should remain

up to 4.5V. A sharp rise at 3.8-4.0V indicates Al corrosion (pitting).

-

-

Cycling C-Rate Test:

-

Compare 0.1C vs 1.0C capacity.

-

Note: If 1.0C capacity drops >30% compared to 0.1C, viscosity is too high or wetting is insufficient. Consider increasing temperature to 40°C for operation.

-

References

-

Solvionic. (n.d.). N-Propyl-N-methylpyrrolidinium Bis(fluorosulfonyl)imide Specifications. Retrieved from

-

Yoon, H. G., et al. (2015).[12] "Physical properties of high Li-ion content N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide based ionic liquid electrolytes." Physical Chemistry Chemical Physics, 17(6), 4656-4663.[12]

-

Zhang, H., et al. (2014). "Mechanism of aluminum corrosion in LiFSI-based electrolyte at elevated temperatures." Journal of The Electrochemical Society.

-

Sigma-Aldrich. (n.d.). Lithium bis(fluorosulfonyl)imide battery grade.[1][3][4][11][13] Retrieved from

Sources

- 1. Lithium bis(fluorosulfonyl)imide battery grade LiFSI 171611-11-3 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Physical properties of high Li-ion content N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide based ionic liquid electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. electrochem.org [electrochem.org]

- 8. Recent Progress in Vacuum Engineering of Ionic Liquids [mdpi.com]

- 9. LiFSI:PYR13FSI 2:3 (mol.) [solvionic.com]

- 10. eplab.ae.illinois.edu [eplab.ae.illinois.edu]

- 11. researchgate.net [researchgate.net]

- 12. research.monash.edu [research.monash.edu]

- 13. researchgate.net [researchgate.net]

formulation of ProMPi FSI-based electrolytes for high-voltage batteries

An Application Guide to the Formulation and Evaluation of N-Propyl-N-Methylpyrrolidinium Bis(fluorosulfonyl)imide (ProMPi-FSI) Electrolytes for High-Voltage Battery Applications

Introduction: The Quest for Stable High-Voltage Electrolytes

The demand for higher energy density in lithium-ion batteries has driven research toward high-voltage cathode materials, such as LiNi₀.₅Mn₁.₅O₄ (LNMO) and Li-rich layered oxides.[1][2] These materials operate at potentials exceeding 4.5 V (vs. Li/Li⁺), a region where conventional carbonate-based electrolytes undergo severe oxidative decomposition.[1] This degradation leads to the formation of a resistive interface on the cathode, gas generation, and rapid capacity fading, thereby hindering the practical application of these high-energy cathodes.[1][3]

Ionic Liquids (ILs) have emerged as a compelling alternative due to their intrinsic properties, including negligible volatility, non-flammability, high thermal stability, and wide electrochemical windows.[4][5] Among various ILs, those based on the bis(fluorosulfonyl)imide (FSI) anion are particularly promising. The FSI anion is known to form a stable and effective solid electrolyte interphase (SEI) on both the anode and cathode, which is crucial for long-term cycling stability.[6]

This application note provides a comprehensive guide to the formulation of electrolytes based on the N-propyl-N-methylpyrrolidinium (ProMPi or PYR₁₃) cation and the FSI anion. ProMPi-FSI is characterized by its relatively low viscosity and high ionic conductivity compared to other pyrrolidinium-based ILs.[7][8] We will detail the synthesis and purification of the ProMPi-FSI ionic liquid, the formulation of lithium-containing electrolytes, and the essential protocols for their electrochemical characterization.

Part 1: Synthesis and Purification of ProMPi-FSI Ionic Liquid

The quality of the ionic liquid is paramount to achieving high electrochemical performance. Impurities such as water, organic solvents, and halide ions can have a detrimental impact on battery performance. Water and oxygen must be rigorously excluded as they react with lithium metal and degrade the electrolyte, while halide ions (e.g., Cl⁻, Br⁻) are known to cause corrosion of the aluminum current collector at high potentials.

Principle of Synthesis

The synthesis of ProMPi-FSI is typically achieved through a salt metathesis (ion exchange) reaction. This involves reacting a halide salt of the ProMPi cation (e.g., N-propyl-N-methylpyrrolidinium bromide) with a lithium or potassium salt of the FSI anion in an aqueous solution. The resulting ProMPi-FSI ionic liquid is often immiscible with water, allowing for straightforward separation. Subsequent purification steps are critical to remove residual starting materials and byproducts.

Protocol 1: Synthesis and Purification

Materials:

-

N-propyl-N-methylpyrrolidinium Bromide (ProMPi-Br)

-

Lithium Bis(fluorosulfonyl)imide (LiFSI)

-

Deionized (DI) Water (≥18 MΩ·cm)

-

Activated Charcoal

-

Dichloromethane (DCM)

-

Magnesium Sulfate (anhydrous)

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Separatory funnel

-

Rotary evaporator

-

High-vacuum Schlenk line or vacuum oven

-

Karl-Fischer titrator

-

NMR spectrometer

Procedure:

-

Reaction: In a round-bottom flask, dissolve equimolar amounts of ProMPi-Br and LiFSI in a minimal amount of DI water. Stir the biphasic mixture vigorously at room temperature for 24 hours.

-

Causality: Vigorous stirring maximizes the interfacial area between the aqueous and forming IL phases, driving the metathesis reaction to completion.

-

-

Separation and Washing: Transfer the mixture to a separatory funnel. Allow the layers to separate and discard the upper aqueous layer containing the LiBr byproduct. Wash the lower IL phase repeatedly (at least 5 times) with fresh DI water.

-

Causality: This step is crucial for removing water-soluble impurities, primarily the halide salt byproduct. The washing is repeated until the halide concentration in the aqueous phase (tested with AgNO₃ solution) is negligible.

-

-

Decolorization: Dissolve the washed IL in DCM and add a small amount of activated charcoal. Stir for 12-24 hours.

-

Causality: Activated charcoal adsorbs colored organic impurities, yielding a colorless ionic liquid.

-

-

Drying: Filter off the charcoal. Remove the DCM using a rotary evaporator. The resulting IL must be rigorously dried under high vacuum (<10⁻⁶ mbar) at an elevated temperature (e.g., 100°C) for at least 72 hours.[9]

-

Causality: Residual water is highly detrimental to battery performance. This aggressive drying step is essential to reduce the water content to below 5 ppm.

-

-

Quality Control & Storage:

-

Water Content: Measure the water content using Karl-Fischer titration. The target is < 5 ppm.[9]

-

Purity: Confirm the chemical structure and purity using ¹H and ¹⁹F NMR spectroscopy.

-

Storage: Transfer the purified and dried ProMPi-FSI into an argon-filled glovebox for storage and electrolyte formulation.

-

Part 2: Formulation of ProMPi FSI-Based Electrolytes

The electrolyte is prepared by dissolving a lithium salt, typically LiFSI, into the purified ProMPi-FSI ionic liquid. The concentration of the Li-salt is a critical parameter that dictates the electrolyte's physicochemical properties and, consequently, its electrochemical performance.

Principle of Formulation

Adding LiFSI to ProMPi-FSI introduces Li⁺ charge carriers. However, increasing the salt concentration also increases the viscosity and density of the electrolyte, which can negatively impact ionic conductivity. The relationship between concentration and conductivity is often non-monotonic, with a maximum conductivity observed at an optimal concentration. Spectroscopic studies show that at high concentrations, the mobility of lithium ions can be enhanced relative to other ions, suggesting a change in the ion transport mechanism.[10]

Protocol 2: Electrolyte Preparation

Materials & Equipment:

-

Purified ProMPi-FSI (dried, stored in glovebox)

-

Lithium Bis(fluorosulfonyl)imide (LiFSI) (battery grade, dried under vacuum at >100°C for 48h)

-

Argon-filled glovebox (<0.1 ppm H₂O, <0.1 ppm O₂)

-

Analytical balance (inside glovebox)

-

Glass vials and magnetic stirrer

Procedure:

-

Environment: Perform all steps inside an argon-filled glovebox.

-

Weighing: On an analytical balance, weigh the required amount of dried LiFSI into a clean, dry glass vial. Add the corresponding amount of purified ProMPi-FSI to achieve the target concentration.

-

Mixing: Add a magnetic stir bar to the vial, cap it, and stir the mixture at room temperature until the LiFSI has completely dissolved and the solution is clear and homogeneous. This may take several hours depending on the concentration.

-

Homogenization: Allow the prepared electrolyte to rest for at least 24 hours before use to ensure homogeneity.

Data Presentation: Physicochemical Properties of Formulations

The following table summarizes typical properties for various concentrations of LiFSI in ProMPi-FSI.

| Formulation (mole ratio LiFSI:ProMPi-FSI) | Viscosity at 25°C (mPa·s) | Ionic Conductivity at 25°C (mS/cm) | Density at 25°C (g/cm³) |

| 0:1 (Pure IL) | ~35 | ~5.8 | ~1.34 |

| 0.1:0.9 | ~45 | ~4.5 | ~1.38 |

| 0.2:0.8 | ~60 | ~3.7 | ~1.42 |

| 0.3:0.7 | ~85 | ~2.8 | ~1.46 |

| 0.4:0.6 | ~120 | ~1.9 | ~1.50 |

Note: These are representative values. Actual measurements may vary based on the purity of the components.

Part 3: Electrochemical Characterization

Once formulated, the electrolyte must be rigorously tested to evaluate its suitability for high-voltage battery applications. Key performance metrics include the electrochemical stability window, ionic conductivity, and cell cycling performance.

Protocol 3: Electrochemical Stability Window (ESW) Measurement

The ESW determines the voltage range within which the electrolyte remains stable without significant decomposition. The anodic (oxidative) stability limit is particularly critical for high-voltage applications.

Procedure (Linear Sweep Voltammetry - LSV):

-

Cell Assembly: Assemble a two-electrode coin cell (e.g., CR2032) inside the glovebox using a lithium metal counter/reference electrode and a stainless steel or aluminum working electrode.

-

Measurement: Using a potentiostat, sweep the potential from the open-circuit voltage (OCV) to a high potential (e.g., 5.5 - 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 - 1.0 mV/s).[4]

-

Analysis: The oxidative stability limit is defined as the potential at which the current density begins to rise sharply, indicating electrolyte decomposition. For ProMPi-FSI based electrolytes, this limit is expected to be well above 4.5 V.

Protocol 4: Battery Assembly and Cycling

Evaluating the electrolyte in a full cell context provides the ultimate test of its performance, including its interaction with both the anode and the high-voltage cathode.

Procedure:

-

Cell Components: Use a high-voltage cathode (e.g., LNMO), a lithium metal anode, and a microporous separator (e.g., Celgard 2325).

-

Assembly: Assemble a CR2032 coin cell inside the glovebox as illustrated in Figure 3. Add a sufficient amount of the formulated electrolyte (~20-30 µL) to wet the separator and electrodes.

-

Formation Cycles: Cycle the cell at a low C-rate (e.g., C/10) for the first 2-3 cycles between the desired voltage limits (e.g., 3.5 - 4.9 V for LNMO). This helps to form a stable SEI.

-

Performance Testing:

-

Long-Term Cycling: Cycle the cell at a moderate rate (e.g., C/2 or 1C) for hundreds of cycles to evaluate capacity retention and coulombic efficiency.

-

Rate Capability: Test the discharge capacity at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to assess the power performance.

-

Data Presentation: Expected Electrochemical Performance

| Formulation (mole ratio LiFSI:ProMPi-FSI) | Anodic Stability (V vs. Li/Li⁺) | Li | LNMO Capacity Retention (1C, 200 cycles) | | :--- | :---: | :---: | | 0.2:0.8 | > 5.0 V | > 90% | | 0.3:0.7 | > 5.0 V | > 92% | | 0.4:0.6 | > 5.0 V | > 88% |

Rationale: An optimal concentration (around 0.3:0.7) often provides the best balance between sufficient Li⁺ carriers and low enough viscosity for good ion transport, leading to superior long-term cycling stability.[11]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Ionic Conductivity | - High viscosity due to overly concentrated salt.- Impurities (e.g., water) present. | - Optimize LiFSI concentration.- Re-dry all electrolyte components and re-purify the IL. |

| Poor Cycling Stability / Rapid Capacity Fade | - Unstable SEI formation.- Halide impurities causing current collector corrosion.- Insufficient wetting of electrodes. | - Ensure high purity of IL and salt.- Increase formation cycle duration.- Ensure adequate amount of electrolyte is used in the cell. |